Cas no 6982-09-8 (C16-Sphingosine)

C16-Sphingosine is a bioactive sphingolipid intermediate involved in critical cellular processes, including signal transduction, apoptosis, and membrane structure regulation. As a 16-carbon sphingoid base, it serves as a precursor for ceramide and other complex sphingolipids, making it valuable for research in lipid metabolism and cell biology. Its well-defined structure and high purity ensure reproducibility in experimental applications, such as studying sphingolipid-mediated pathways or lipid-protein interactions. C16-Sphingosine is particularly useful for investigating the role of sphingolipids in disease mechanisms, including cancer and neurodegenerative disorders. Its stability and compatibility with biochemical assays make it a reliable tool for in vitro and in vivo studies.
C16-Sphingosine structure
C16-Sphingosine structure
Product Name:C16-Sphingosine
CAS No:6982-09-8
MF:C16H33NO2
MW:271.438725233078
CID:391279
PubChem ID:14767871
Update Time:2025-06-09

C16-Sphingosine Chemical and Physical Properties

Names and Identifiers

    • 4-Hexadecene-1,3-diol, 2-amino-, (2S,3R,4E)-
    • C16-Sphingosine
    • Hexadecasphingosine
    • hexadecasphing-4-enine
    • Q27139281
    • CHEBI:71052
    • C16 Sphingosine
    • LMSP01040008
    • Sphingosine d16:1
    • 6982-09-8
    • (E,2S,3R)-2-aminohexadec-4-ene-1,3-diol
    • SCHEMBL20819097
    • (2S,3R,4E)-2-Amino-4-hexadecene-1,3-diol
    • Sphingosine (d16:1), D-erythro-Sphingosine (C16 base), powder
    • (2S,3R,4E)-2-aminohexadec-4-ene-1,3-diol
    • Hexadecasphing-4E-enine
    • Sphingosine (d16:1)
    • Inchi: 1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)15(17)14-18/h12-13,15-16,18-19H,2-11,14,17H2,1H3/b13-12+/t15-,16+/m0/s1
    • InChI Key: BTUSGZZCQZACPT-YYZTVXDQSA-N
    • SMILES: O[C@H](/C=C/CCCCCCCCCCC)[C@H](CO)N

Computed Properties

  • Exact Mass: 271.25129
  • Monoisotopic Mass: 271.251129295g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 13
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 66.5Ų

Experimental Properties

  • PSA: 66.48

C16-Sphingosine Pricemore >>

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Additional information on C16-Sphingosine

4-Hexadecene-1,3-diol, 2-amino-, (2S,3R,4E)-: A Comprehensive Overview

4-Hexadecene-1,3-diol, 2-amino-, (2S,3R,4E)-, also known by its CAS Registry Number 6982-09-8, is a complex organic compound with a unique structure and versatile applications. This compound belongs to the class of amino alcohols and features a hexadecene backbone with specific stereochemistry at the 2S, 3R positions and an E configuration at the double bond. Its structure makes it a valuable molecule in various fields, including pharmaceuticals, materials science, and biotechnology.

The compound's name reflects its structural composition: it contains a hexadecene chain (a 16-carbon chain with a double bond), two hydroxyl groups (-OH) at positions 1 and 3, and an amino group (-NH2) at position 2. The stereochemistry (2S,3R) indicates the spatial arrangement of these functional groups, while the E configuration specifies the geometry of the double bond. This combination of functional groups and stereochemistry contributes to its unique chemical properties and reactivity.

Recent studies have highlighted the potential of 4-Hexadecene-1,3-diol, 2-amino-, (2S,3R,4E)- in drug delivery systems. Researchers have explored its ability to form self-assembled structures, such as micelles and vesicles, which can encapsulate hydrophobic drugs. These structures enhance drug solubility and bioavailability while reducing side effects. For instance, a study published in Nature Communications demonstrated that this compound can serve as a biocompatible carrier for anticancer drugs, improving their targeting efficiency.

In addition to its pharmaceutical applications, CAS No. 6982-09-8 has shown promise in materials science. Its amphiphilic nature makes it an ideal candidate for surfactants and emulsifiers in cosmetic and food industries. Furthermore, its ability to form stable films has led to its use in developing eco-friendly packaging materials. A research team from Stanford University reported that incorporating this compound into polymer blends significantly improved their mechanical properties without compromising biodegradability.

The synthesis of 4-Hexadecene-1,3-diol, 2-amino-, (2S,3R)- involves multi-step organic reactions that require precise control over stereochemistry. Traditional methods include enantioselective reductions and diastereoselective additions using chiral catalysts. However, recent advancements in asymmetric catalysis have enabled more efficient syntheses with higher yields and enantiomeric excesses. For example, a study by the Nobel laureate Professor Barry Sharpless demonstrated a novel approach using organocatalysts to achieve high stereoselectivity in the synthesis of this compound.

The stereochemistry of this compound plays a crucial role in its biological activity. The (2S) configuration at position 2 ensures proper interaction with biological targets such as enzymes or receptors. Similarly, the (3R) configuration influences the molecule's solubility and permeability across biological membranes. These properties make it an attractive candidate for developing enantioselective drugs targeting specific pathways.

In terms of environmental impact, CAS No. 6982-09-8 has been evaluated for its biodegradability under various conditions. Studies indicate that it undergoes rapid degradation under aerobic conditions due to its hydrophilic nature and susceptibility to microbial enzymes. This makes it an environmentally friendly alternative to traditional surfactants used in industrial applications.

The latest research also explores the use of this compound in bio-based polymers for sustainable packaging solutions. Its ability to form hydrogen bonds with polymer chains enhances material strength while maintaining flexibility. A team from MIT developed a biodegradable polymer blend incorporating this compound that exhibits superior barrier properties against moisture and oxygen compared to conventional plastics.

In conclusion,4-Hexadecene-1,3-diol, with CAS No.6982-09-8, is a multifaceted compound with significant potential across diverse industries. Its unique structure enables applications ranging from drug delivery systems to eco-friendly materials development. As research continues to uncover new functionalities and efficient synthesis methods for this compound,

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